Oxidation Potential vs. Thioether & Sulfone Analogs
The oxidation behavior of 10H-phenothiazine 5-oxide is distinct from its unoxidized and fully oxidized counterparts. In a direct head-to-head comparison of ethynylaniline derivatives, the sulfoxide exhibits an irreversible oxidation peak at a specific potential, differentiating it from the reversible/quasi-reversible behavior often observed in thioethers [1]. This contrasts with the thioether (0.19 V) and sulfone (0.31 V) derivatives, placing the sulfoxide at an intermediate but functionally distinct 0.29 V versus ferrocene [1].
| Evidence Dimension | Oxidation potential (Eox) |
|---|---|
| Target Compound Data | 0.29 V (vs. ferrocene) |
| Comparator Or Baseline | Ethynylaniline-phenothiazine thioether derivative: 0.19 V; Sulfone derivative: 0.31 V (both vs. ferrocene) |
| Quantified Difference | +0.10 V relative to thioether, -0.02 V relative to sulfone. Process is irreversible for sulfoxide and sulfone. |
| Conditions | Cyclic voltammetry of ethynylaniline derivatives in solution |
Why This Matters
The distinct irreversible oxidation potential is critical for designing electrochemical sensors, redox flow batteries, or understanding its stability in oxidative environments, where a simple analog would exhibit a different, potentially unsuitable, electrochemical signature.
- [1] Thériault, K. D., & Sutherland, T. C. (2014). Optical and electrochemical properties of ethynylaniline derivatives of phenothiazine, phenothiazine-5-oxide and phenothiazine-5,5-dioxide. Physical Chemistry Chemical Physics, 16(24), 12266-12274. View Source
